molecular formula C23H17F2NO2 B14234683 4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate CAS No. 461676-89-1

4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate

Cat. No.: B14234683
CAS No.: 461676-89-1
M. Wt: 377.4 g/mol
InChI Key: AFAYDNNKYAGNHE-UHFFFAOYSA-N
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Description

4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate is an organic compound with the molecular formula C22H16F2NO2 It is a derivative of benzoic acid and is characterized by the presence of cyano, difluoro, and phenylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate typically involves the esterification of 4-cyano-3,5-difluorophenol with 4-(2-phenylpropyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate involves its interaction with specific molecular targets. The cyano and difluoro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The phenylpropyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3,5-difluorophenyl 4-propylbenzoate
  • 4-Cyano-3,5-difluorophenyl 4-butylbenzoate
  • 4-Cyano-3,5-difluorophenyl 4-pentylbenzoate

Uniqueness

4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate is unique due to the presence of the phenylpropyl group, which imparts distinct physicochemical properties compared to its analogs.

Properties

CAS No.

461676-89-1

Molecular Formula

C23H17F2NO2

Molecular Weight

377.4 g/mol

IUPAC Name

(4-cyano-3,5-difluorophenyl) 4-(2-phenylpropyl)benzoate

InChI

InChI=1S/C23H17F2NO2/c1-15(17-5-3-2-4-6-17)11-16-7-9-18(10-8-16)23(27)28-19-12-21(24)20(14-26)22(25)13-19/h2-10,12-13,15H,11H2,1H3

InChI Key

AFAYDNNKYAGNHE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F)C3=CC=CC=C3

Origin of Product

United States

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